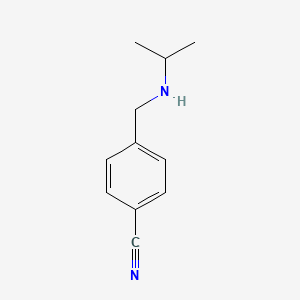
4-((Isopropylamino)methyl)benzonitrile
Übersicht
Beschreibung
“4-((Isopropylamino)methyl)benzonitrile” is a chemical compound that has gained interest in recent years due to its potential applications in various fields of research and industry. It has a CAS Number of 204078-26-2 and a molecular weight of 160.22 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C10H12N2 . The InChI code for this compound is 1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
4-((Isopropylamino)methyl)benzonitrile derivatives have been studied for their potential as corrosion inhibitors. Research on similar benzonitrile derivatives, like 4-(isopentylamino)-3-nitrobenzonitrile (PANB), demonstrates their effectiveness in protecting mild steel against corrosion in acidic environments. Techniques such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, alongside computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, affirm their utility in this domain (Chaouiki et al., 2018).
Photophysical Studies
Benzonitrile compounds, including those structurally related to this compound, are subjects of photophysical research. Studies on 4-(dimethylamino)benzonitrile (DMABN) and its derivatives show interesting behaviors like photoproduct formation and dual fluorescence. These properties are significant in understanding photophysical measurements and charge transfer dynamics (Druzhinin et al., 2005).
Intramolecular Charge Transfer
The intramolecular charge transfer (ICT) dynamics of 4-(dimethylamino)benzonitrile (DMABN) and its derivatives have been extensively studied using methods like steady-state and time-resolved fluorescence spectroscopy. These studies contribute to the broader understanding of photoinduced charge-transfer dynamics in similar compounds (Iwase et al., 2004).
Structure Determination in Photoexcited States
The molecular structure of photoexcited derivatives, such as 4-(diisopropylamino)benzonitrile (DIABN), has been determined through time-resolved X-ray diffraction. This research provides insights into the molecular changes during photoexcitation and the associated intramolecular charge transfer states (Techert & Zachariasse, 2004).
Fluorescence Excitation Studies
Comparative studies on the fluorescence excitation spectra of 4-(diisopropylamino)benzonitrile (DIABN) and its analogs in various phases (vapor, jet expansions) reveal important information about their non-radiative decay channels and intramolecular charge transfer states (Daum et al., 2001).
Cycloaddition Reactions
Research exploring the regioselectivity of cycloaddition reactions involving photochemically generated benzonitrile-isopropylides (structurally related to this compound) provides valuable insights into their reactivity and potential applications in organic synthesis (Gerber et al., 1977).
Antiviral Activity
Derivatives of this compound have been investigated for their antiviral properties. For instance, studies on 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile reveal significant antiviral activity against Hepatitis C Virus (HCV), highlighting the therapeutic potential of these compounds (Jiang et al., 2020).
Eigenschaften
IUPAC Name |
4-[(propan-2-ylamino)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLNSEKTUWLLMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)
![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)
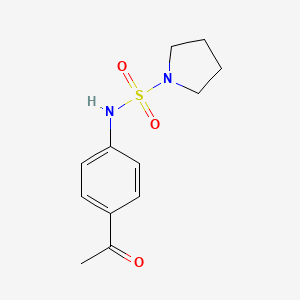
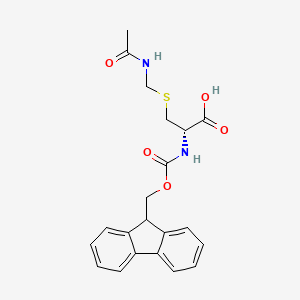
![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)
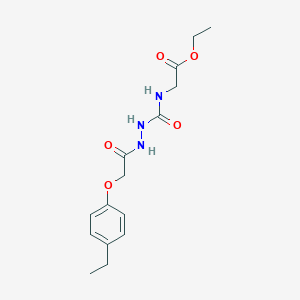
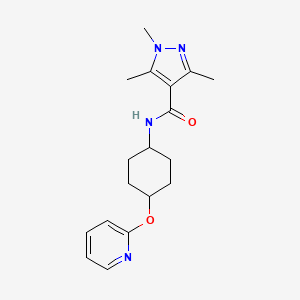
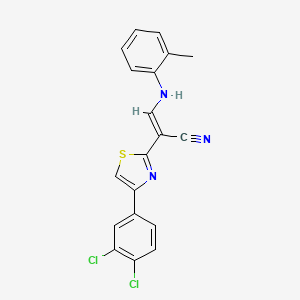
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)

![2,2,2-trifluoro-N-[1-(6-fluoropyridine-2-carbonyl)piperidin-4-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B2471087.png)

![(2-[(4-Methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B2471091.png)
![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)